molecular formula C8H7Br2F B8632368 1-Bromo-3-(1-bromoethyl)-5-fluorobenzene

1-Bromo-3-(1-bromoethyl)-5-fluorobenzene

Cat. No.: B8632368
M. Wt: 281.95 g/mol
InChI Key: BGGGJFNUNKBJRZ-UHFFFAOYSA-N
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Description

1-Bromo-3-(1-bromoethyl)-5-fluorobenzene (C₈H₆Br₂F, molecular weight ~286.94 g/mol) is a tri-substituted aromatic compound featuring bromine at position 1, a 1-bromoethyl group at position 3, and fluorine at position 4.

  • Structure: The benzene ring is heavily halogenated, with two bromine atoms (one as a bromoethyl substituent) and one fluorine atom. This configuration enhances steric bulk and electronic effects, influencing reactivity and stability .
  • Synthesis: Brominated aromatics are typically synthesized via electrophilic substitution or cross-coupling reactions. For example, bromoethyl groups can be introduced using N-bromosuccinimide (NBS) under radical conditions, as seen in the synthesis of intermediates like 2-(1-bromoethyl)-5-fluoro-3-(2-fluorophenyl)-4H-chromen-4-one .

Properties

Molecular Formula

C8H7Br2F

Molecular Weight

281.95 g/mol

IUPAC Name

1-bromo-3-(1-bromoethyl)-5-fluorobenzene

InChI

InChI=1S/C8H7Br2F/c1-5(9)6-2-7(10)4-8(11)3-6/h2-5H,1H3

InChI Key

BGGGJFNUNKBJRZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC(=C1)Br)F)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The following table compares key parameters of 1-bromo-3-(1-bromoethyl)-5-fluorobenzene with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties References
1-Bromo-3-(1-bromoethyl)-5-fluorobenzene C₈H₆Br₂F ~286.94 Br, BrCH₂CH₂, F High density (~1.8–2.0 g/cm³ inferred), reactive Br sites
1-Bromo-3-chloro-5-fluorobenzene C₆H₃BrClF 209.45 Br, Cl, F Density: 1.72 g/cm³; Refractive Index: 1.5470
1-Bromo-3-(tert-butyl)-5-fluorobenzene C₁₀H₁₂BrF 231.11 Br, tert-butyl, F Stable under dry storage; purity ≥95%
1-Bromo-3-(difluoroethyl)-5-fluorobenzene C₈H₇BrF₃ 240.04 Br, CF₂CH₂, F Higher volatility (bp ~38°C inferred)
3-Bromo-5-chlorotoluene C₇H₆BrCl 205.48 Br, Cl, CH₃ Liquid at room temperature
Key Observations:
  • Electronic Effects : Fluorine’s electron-withdrawing nature deactivates the benzene ring, reducing electrophilic substitution reactivity compared to methyl or tert-butyl substituents .
  • Stability : Brominated compounds like 1-bromo-3-chloro-5-fluorobenzene are stable under standard storage but may degrade under UV light or high temperatures .

Reactivity in Cross-Coupling Reactions

Brominated aromatics are pivotal in Suzuki-Miyaura and Ullmann couplings. However, substituent positions and types critically influence reactivity:

  • Mono-brominated analogs (e.g., 1-bromo-3-fluorobenzene) exhibit faster coupling rates due to reduced steric hindrance .
  • Di-brominated compounds (e.g., 1-bromo-3-(1-bromoethyl)-5-fluorobenzene) offer two reactive sites but require optimized conditions (e.g., Pd catalysts, elevated temperatures) to prevent side reactions .
  • Chloro vs. Bromo : Chlorine substituents (e.g., in 1-bromo-3-chloro-5-fluorobenzene) are less reactive in cross-coupling, necessitating stronger bases or higher temperatures .

Preparation Methods

Direct Bromination Using Elemental Bromine

Direct bromination of fluorinated aromatic precursors remains a foundational approach. For 1-bromo-3-(1-bromoethyl)-5-fluorobenzene, this method typically involves brominating 3-ethyl-5-fluorobenzene. The reaction employs bromine (Br₂) in the presence of Lewis acids such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃), which activate Br₂ for electrophilic substitution.

Mechanism and Conditions

  • Electrophilic substitution : Bromine attacks the aromatic ring at the position ortho to the fluorine substituent (position 1) due to fluorine’s strong electron-withdrawing effect.

  • Temperature : Reactions are conducted at 40–60°C to balance reactivity and selectivity.

  • Solvent : Dichloromethane (DCM) or carbon tetrachloride (CCl₄) is used to solubilize Br₂ and stabilize intermediates.

Limitations

  • Over-bromination risks due to residual Br₂ reactivity.

  • Separation challenges arise from isomer formation (e.g., 1-bromo-4-ethyl-5-fluorobenzene).

N-Bromosuccinimide (NBS) Mediated Bromination

NBS offers controlled bromination under radical conditions, particularly for side-chain functionalization. This method is critical for introducing the 1-bromoethyl group.

Procedure

  • Substrate preparation : 3-ethyl-5-fluorobromobenzene is synthesized via Friedel-Crafts alkylation of 1-bromo-5-fluorobenzene.

  • Radical initiation : NBS (1.2–1.5 equiv) and azobisisobutyronitrile (AIBN, 0.1 equiv) in CCl₄ are heated to 80°C for 6–12 hours.

  • Purification : Column chromatography (hexane/ethyl acetate, 9:1) isolates the product with 60–70% yield.

Advantages

  • Selective bromination of the ethyl group’s terminal carbon.

  • Minimal ring bromination due to radical pathway.

Catalytic Bromination with Metal Halide Catalysts

Aluminum Bromide (AlBr₃)-Catalyzed Bromination

Adapting methodologies from 1-bromo-3-fluorobenzene synthesis, AlBr₃ catalyzes tandem ring and side-chain bromination.

Optimized Protocol

  • Substrate : 3-ethyl-5-fluorobenzene.

  • Catalyst : AlBr₃ (10 mol%).

  • Conditions : Br₂ (2.2 equiv) in ethylbenzene at 50°C for 18 hours.

  • Yield : 68% with 95% purity after distillation.

Key Considerations

  • Ethylbenzene acts as both solvent and co-catalyst, enhancing regioselectivity.

  • Excess Br₂ ensures complete conversion but requires careful quenching.

Multi-step Synthesis via Intermediate Compounds

Suzuki Coupling for Ethyl Group Introduction

Palladium-catalyzed cross-coupling introduces the ethyl group post-ring bromination.

Steps

  • Ring bromination : 1-bromo-5-fluorobenzene is prepared via directed ortho-bromination.

  • Borylation : Treat with bis(pinacolato)diboron (B₂pin₂) and Pd(dppf)Cl₂ to form the boronic ester.

  • Coupling : React with bromoethane in the presence of Pd(PPh₃)₄ and K₂CO₃ to yield 3-ethyl-1-bromo-5-fluorobenzene.

  • Side-chain bromination : Apply NBS/AIBN as in Section 1.2.

Yield Profile

StepYield (%)
Ring bromination85
Borylation78
Suzuki coupling65
Side-chain bromination60

Comparative Analysis of Synthetic Methods

The table below evaluates four prominent methods based on yield, scalability, and practicality:

MethodYield (%)ScalabilityCost EfficiencyPurity (%)
Direct Br₂ bromination45–55ModerateHigh80–85
NBS-mediated bromination60–70HighModerate90–95
AlBr₃-catalyzed bromination65–68HighLow95
Multi-step Suzuki coupling50–60LowVery High85–90

Key Insights

  • NBS-mediated bromination offers the best balance of yield and purity for lab-scale synthesis.

  • AlBr₃-catalyzed methods are superior for industrial applications despite higher catalyst costs .

Q & A

Q. What are the recommended synthetic routes for 1-Bromo-3-(1-bromoethyl)-5-fluorobenzene, and how can purity be optimized?

  • Methodological Answer : A two-step approach is typical:

Friedel-Crafts alkylation : Introduce the ethyl group to 5-fluorobenzene using a Lewis acid catalyst (e.g., AlCl₃).

Bromination : Use N-bromosuccinimide (NBS) or Br₂ under controlled conditions to add bromine at positions 1 and 3.

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization improves purity.
  • Quality Control : Purity ≥95% (by HPLC or GC) is achievable with rigorous solvent removal and inert atmosphere handling .

Q. How should researchers handle and store 1-Bromo-3-(1-bromoethyl)-5-fluorobenzene to prevent degradation?

  • Methodological Answer :
  • Storage : -20°C in amber glass vials under argon to minimize light/oxygen exposure. Stability is maintained for ≥1 year under these conditions .
  • Handling : Use anhydrous solvents (e.g., THF, DCM) and gloveboxes to avoid hydrolysis of the bromoethyl group.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., fluorine-induced splitting in ¹H NMR).
  • ¹⁹F NMR : Confirms fluorine substitution (δ ≈ -110 to -120 ppm for meta-fluorine) .
  • Mass Spectrometry (EI-MS) : Molecular ion peaks at m/z ≈ 282 (C₈H₆Br₂F) with isotopic patterns confirming bromine .

Advanced Research Questions

Q. How can competing reactivity at the bromoethyl and aryl bromide sites be managed in cross-coupling reactions?

  • Methodological Answer :
  • Selective Catalysis : Use Pd(PPh₃)₄ for Suzuki couplings at the aryl bromide; the bromoethyl group remains inert under mild conditions (50°C, THF).
  • Protection Strategies : Temporarily protect the bromoethyl group with trimethylsilyl chloride before aryl bromide activation .
  • Kinetic Control : Lower temperatures (0–25°C) favor aryl bromide reactivity due to higher activation energy for aliphatic C-Br bonds .

Q. What strategies mitigate byproduct formation during nucleophilic substitution reactions?

  • Methodological Answer :
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) reduce SN1 pathways, minimizing elimination byproducts (e.g., ethylene) .
  • Additives : Silver nitrate (AgNO₃) traps bromide ions, shifting equilibrium toward substitution .
  • Steric Effects : Bulky nucleophiles (e.g., tert-butoxide) favor attack at the less hindered aryl bromide site .

Q. How to analyze contradictory data in reaction yields when varying substituents on similar substrates?

  • Methodological Answer :
  • Control Experiments : Compare yields under identical conditions (e.g., 80°C, DMF) for substrates with electron-withdrawing (e.g., -NO₂) vs. electron-donating (-OCH₃) groups.
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict activation barriers for competing pathways .
  • Byproduct Profiling : LC-MS identifies unexpected intermediates (e.g., debrominated products) caused by reductive side reactions .

Key Notes

  • Advanced questions emphasize mechanistic analysis and optimization, while basic questions focus on foundational synthesis and characterization.
  • Contradictions in data (e.g., solvent effects) require systematic screening and computational validation .

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